chemical structure and physical properties of 2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine)
chemical structure and physical properties of 2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine)
Engineering High-Performance Polyimidebenzoxazoles: A Technical Guide to 2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine)
Executive Summary
The relentless demand for next-generation flexible electronics, advanced displays, and aerospace composites has driven the development of ultra-rigid, thermally stable polymers. At the forefront of this materials revolution is 2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine) (CAS: 13752-53-9), a highly specialized aromatic diamine monomer[1]. By incorporating a coplanar bis-benzoxazole core, this monomer enables the synthesis of Polyimidebenzoxazole (PIBO) films that exhibit exceptional dimensional stability, near-zero coefficients of thermal expansion (CTE), and superior tensile modulus[2]. This guide provides a comprehensive mechanistic profile and validated experimental protocols for researchers and polymer development professionals working with this advanced intermediate.
Chemical Structure and Mechanistic Profiling
2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine), commonly referred to in industry as 2,2'-p-Phenyldi(5-aminobenzoxazole), possesses a highly conjugated, rigid-rod molecular architecture[1][3].
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Molecular Architecture: The structure consists of a central 1,4-phenylene ring covalently linked at the 2-positions of two flanking benzoxazole moieties. Each benzoxazole ring is functionalized with a primary amine at the 5-position.
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Causality of Rigidity: The fully conjugated nature of the bis-benzoxazole system severely restricts torsional rotation around the single bonds connecting the aromatic rings. When polymerized, this lack of conformational freedom prevents the polymer chains from coiling randomly. Instead, the chains self-align parallel to the substrate during film casting. This in-plane orientation is the direct physical cause of the resulting polymer's ultra-low in-plane thermal expansion, allowing it to match the CTE of inorganic substrates like silicon or copper[2].
Physical Properties & Material Specifications
For reproducible polymer synthesis, maintaining strict monomer purity is critical. The presence of mono-amine impurities acts as a chain terminator, drastically reducing the molecular weight of the resulting polymer.
| Property | Specification / Value |
| Chemical Name | 2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine) |
| Common Synonyms | 2,2'-p-Phenyldi(5-aminobenzoxazole); 2,2'-p-Phenylenebis(5-aminobenzoxazole) |
| CAS Number | 13752-53-9 |
| Molecular Formula | C20H14N4O2 |
| Molecular Weight | 342.35 g/mol |
| Appearance | Bright-yellow powder |
| Standard Commercial Purity | ≥95% - 97+% (Requires sublimation for high-MW polymerization) |
(Data sourced from authoritative chemical catalogs[1][4][5])
Polymer Synthesis: The Polyimidebenzoxazole (PIBO) Pathway
Direct polymerization of rigid monomers often leads to premature precipitation before a sufficient molecular weight is achieved. To circumvent this, the industry-standard approach utilizes a two-step method: the formation of a soluble Polyamic Acid (PAA) precursor, followed by thermal imidization (ring-closure)[6][7].
Workflow for synthesizing Polyimidebenzoxazole (PIBO) films from the rigid diamine monomer.
Self-Validating Experimental Protocol: PIBO Film Fabrication
Step 1: Monomer Purification (Critical Pre-requisite)
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Action: Subject the commercial 2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine) powder to vacuum sublimation.
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Causality: High-performance polycondensation requires an exact 1:1 stoichiometry. Trace impurities disrupt this balance, capping chain growth prematurely.
Step 2: Polycondensation to Polyamic Acid (PAA)
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Action: In a rigorously dried, nitrogen-purged reaction vessel, dissolve the purified diamine in anhydrous N-Methyl-2-pyrrolidone (NMP). Cool the solution to 0–5°C. Slowly add an equimolar amount of an aromatic dianhydride (e.g., Pyromellitic dianhydride, PMDA) in small portions over 2 hours[6][7].
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Causality: The reaction between the amine and anhydride is highly exothermic. Cooling the system prevents localized heating, which could trigger premature, uncontrolled imidization or side reactions that lead to gelation.
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Validation Check: Stir the viscous solution for 24 hours at room temperature. Extract a 0.2 g/dL aliquot and measure the inherent viscosity at 25°C. The protocol is validated to proceed only if the inherent viscosity exceeds 1.5 dL/g, confirming sufficient molecular weight for structural film integrity[6].
Step 3: Film Casting and Stepwise Thermal Imidization
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Action: Spin-coat or doctor-blade the PAA solution onto a clean glass or silicon substrate. Transfer the substrate to a nitrogen-purged programmable furnace.
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Heating Profile:
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100°C for 1 hour (Solvent removal)
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200°C for 1 hour (Onset of imidization)
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300°C for 1 hour (Bulk imidization)
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400°C for 30 minutes (Final annealing and complete ring closure)[6].
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Causality: Heating must be stepwise. A rapid jump to 300°C would cause the NMP solvent and the water byproduct of the imidization reaction to boil violently, creating micro-voids and blistering in the film. Stepwise heating allows for controlled diffusion of volatiles and relaxation of internal polymer stresses.
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Validation Check: Perform Fourier Transform Infrared (FTIR) spectroscopy on the cured film. The successful conversion is self-validated by the complete disappearance of amic acid bands (broad -OH stretch at ~3200 cm⁻¹ and amide C=O at ~1650 cm⁻¹) and the appearance of characteristic imide bands (C=O symmetric stretch at ~1770 cm⁻¹ and asymmetric stretch at ~1720 cm⁻¹).
Advanced Applications in Flexible Electronics
The resulting PIBO films derived from 2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine) are foundational to modern flexible displays and high-density interconnects. Because the benzoxazole structure imparts extreme rigidity, these films exhibit a high elastic modulus and low heat shrinkability[2]. When manufacturing flexible electronic devices, the polymer solution is often applied to a rigid temporary support (like glass), cured, and later peeled off[2]. The ultra-low CTE ensures that during the high-temperature deposition of inorganic layers (e.g., amorphous silicon or metal circuitry), the polymer substrate does not expand disproportionately, thereby preventing delamination, curling, or cracking of the delicate electronic components[2].
References
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[1] 2,2'-p-Phenyldi(5-aminobenzoxazole) | 13752-53-9. ChemicalBook. 1
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[6] US5919892A - Polyamic acids and methods to convert polyamic acids into polyimidebenzoxazole films. Google Patents. 6
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[7] US5741585A - Polyamic acid precursors and methods for preparing higher molecular weight polyamic acids and polyimidebenzoxazole. Google Patents. 7
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[2] EP 4371766 A1 - LAMINATE OF INORGANIC SUBSTRATE AND HEAT-RESISTANT POLYMER FILM. European Patent Office. 2
Sources
- 1. 2,2'-p-Phenyldi(5-aminobenzoxazole) | 13752-53-9 [amp.chemicalbook.com]
- 2. data.epo.org [data.epo.org]
- 3. 13752-53-9 CAS Manufactory [m.chemicalbook.com]
- 4. 13752-53-9 CAS Manufactory [m.chemicalbook.com]
- 5. Intermediates - Base Chemicals & Intermediates - Knowde - 3 [knowde.com]
- 6. US5919892A - Polyamic acids and methods to convert polyamic acids into polyimidebenzoxazole films - Google Patents [patents.google.com]
- 7. US5741585A - Polyamic acid precursors and methods for preparing higher molecular weight polyamic acids and polyimidebenzoxazole - Google Patents [patents.google.com]
